molecular formula C18H21N3O4S3 B2464474 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1098638-39-1

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2464474
CAS No.: 1098638-39-1
M. Wt: 439.56
InChI Key: AMTRUGKBUATASR-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C18H21N3O4S3 and its molecular weight is 439.56. The purity is usually 95%.
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Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural characteristics suggest various biological activities, particularly in anti-inflammatory and anticancer research. This article synthesizes available data on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzothiazole ring fused with a pyrrolidine moiety and a thiophenesulfonyl group. The presence of these functional groups contributes to its biological activity.

PropertyValue
Molecular Formula C14H14N2O2S2
Molecular Weight 306.4 g/mol
CAS Number 325986-97-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may exert its effects through:

Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of related compounds, revealing that derivatives similar to N-(5,5-dimethyl-7-oxo...) significantly inhibited nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 in RAW264.7 cells . The compounds also prevented nuclear translocation of NF-kB p65, indicating a robust anti-inflammatory mechanism.

Cytotoxicity Assays

In cytotoxicity assays conducted on various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer), it was found that the compound exhibited IC50 values indicative of significant anticancer potential. For instance:

Cell LineIC50 (µM)
MDA-MB-23127.6
A54929.3

These values suggest that modifications to the chemical structure can enhance cytotoxicity against specific cancer types .

Structure-Activity Relationships (SAR)

Research into SAR has identified key modifications that enhance biological activity:

  • Substituent Variations : The introduction of electron-withdrawing groups at specific positions on the aromatic rings has been shown to improve anti-inflammatory and anticancer activities.
  • Functional Group Impact : The thiophene sulfonyl group enhances solubility and bioavailability, contributing to improved pharmacokinetic profiles.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S3/c1-18(2)9-11-15(13(22)10-18)27-17(19-11)20-16(23)12-5-3-7-21(12)28(24,25)14-6-4-8-26-14/h4,6,8,12H,3,5,7,9-10H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTRUGKBUATASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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